molecular formula C12H15F3N2 B6278750 rac-(3R,4S)-1-benzyl-4-(trifluoromethyl)pyrrolidin-3-amine CAS No. 1218724-49-2

rac-(3R,4S)-1-benzyl-4-(trifluoromethyl)pyrrolidin-3-amine

Cat. No. B6278750
CAS RN: 1218724-49-2
M. Wt: 244.3
InChI Key:
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Description

Rac-(3R,4S)-1-benzyl-4-(trifluoromethyl)pyrrolidin-3-amine (Rac-BTP) is an organic compound that has been used in a variety of scientific research applications. Rac-BTP is a chiral amine, meaning that it has two different enantiomers, which can be used to study the effects of chirality in various biochemical and physiological processes. Rac-BTP has been used in a variety of fields including biochemistry, pharmacology, and toxicology.

Scientific Research Applications

Rac-(3R,4S)-1-benzyl-4-(trifluoromethyl)pyrrolidin-3-amine has been used in a wide variety of scientific research applications. It has been used in the study of chirality in biochemical and physiological processes, as well as in the study of drug metabolism and pharmacokinetics. rac-(3R,4S)-1-benzyl-4-(trifluoromethyl)pyrrolidin-3-amine has also been used in the study of the effects of drugs on the central nervous system, as well as in the study of the effects of drugs on the cardiovascular system.

Mechanism of Action

Rac-(3R,4S)-1-benzyl-4-(trifluoromethyl)pyrrolidin-3-amine is believed to act as an agonist at the serotonin 5-HT1A receptor, which is a G-protein coupled receptor. This receptor is involved in a variety of physiological processes, including the regulation of mood, anxiety, and appetite. rac-(3R,4S)-1-benzyl-4-(trifluoromethyl)pyrrolidin-3-amine is thought to act as an agonist at this receptor, which means that it binds to the receptor and activates it, leading to the production of various biochemical and physiological effects.
Biochemical and Physiological Effects
rac-(3R,4S)-1-benzyl-4-(trifluoromethyl)pyrrolidin-3-amine has been found to have a variety of biochemical and physiological effects. It has been found to increase the levels of serotonin in the brain, which is thought to be responsible for its effects on mood and anxiety. rac-(3R,4S)-1-benzyl-4-(trifluoromethyl)pyrrolidin-3-amine has also been found to have anticonvulsant effects, as well as to reduce inflammation and pain. In addition, rac-(3R,4S)-1-benzyl-4-(trifluoromethyl)pyrrolidin-3-amine has been found to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

Rac-(3R,4S)-1-benzyl-4-(trifluoromethyl)pyrrolidin-3-amine has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is relatively stable in a variety of solvents. In addition, rac-(3R,4S)-1-benzyl-4-(trifluoromethyl)pyrrolidin-3-amine has a wide range of physiological effects, making it a useful tool for studying a variety of biochemical and physiological processes. However, rac-(3R,4S)-1-benzyl-4-(trifluoromethyl)pyrrolidin-3-amine is also limited in its use in laboratory experiments due to its relatively low solubility in water, as well as its relatively low bioavailability in the body.

Future Directions

There are a variety of potential future directions for research on rac-(3R,4S)-1-benzyl-4-(trifluoromethyl)pyrrolidin-3-amine. One potential direction is to further study its effects on various biochemical and physiological processes, such as its effects on serotonin levels in the brain. Another potential direction is to further study its effects on drug metabolism and pharmacokinetics, as well as its potential use in drug delivery systems. Additionally, further research could be conducted on the potential therapeutic applications of rac-(3R,4S)-1-benzyl-4-(trifluoromethyl)pyrrolidin-3-amine, such as its potential use in the treatment of neurodegenerative diseases. Finally, further research could be conducted on the potential toxicity of rac-(3R,4S)-1-benzyl-4-(trifluoromethyl)pyrrolidin-3-amine, as well as its potential use as an environmental contaminant.

Synthesis Methods

Rac-(3R,4S)-1-benzyl-4-(trifluoromethyl)pyrrolidin-3-amine can be synthesized using a two-step procedure. The first step involves the reaction of 2-bromo-4-trifluoromethylbenzaldehyde with pyrrolidine in the presence of a base such as sodium carbonate. The second step involves the addition of benzyl bromide to the resulting intermediate. The reaction is carried out in a polar solvent such as acetonitrile or dimethylformamide and is generally heated to a temperature of approximately 80°C. The reaction is usually complete within 4-6 hours.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(3R,4S)-1-benzyl-4-(trifluoromethyl)pyrrolidin-3-amine involves the synthesis of the pyrrolidine ring followed by the introduction of the benzyl and trifluoromethyl groups.", "Starting Materials": [ "3,4-dihydro-2H-pyrrole", "benzyl bromide", "trifluoromethyl iodide", "sodium hydride", "ammonia" ], "Reaction": [ "Step 1: Synthesis of 3-benzyl-4-(trifluoromethyl)pyrrole by reacting 3,4-dihydro-2H-pyrrole with benzyl bromide and trifluoromethyl iodide in the presence of sodium hydride.", "Step 2: Reduction of 3-benzyl-4-(trifluoromethyl)pyrrole with sodium borohydride to obtain rac-(3R,4S)-1-benzyl-4-(trifluoromethyl)pyrrolidin-3-ol.", "Step 3: Conversion of rac-(3R,4S)-1-benzyl-4-(trifluoromethyl)pyrrolidin-3-ol to rac-(3R,4S)-1-benzyl-4-(trifluoromethyl)pyrrolidin-3-amine by reacting with ammonia in the presence of a reducing agent such as lithium aluminum hydride." ] }

CAS RN

1218724-49-2

Product Name

rac-(3R,4S)-1-benzyl-4-(trifluoromethyl)pyrrolidin-3-amine

Molecular Formula

C12H15F3N2

Molecular Weight

244.3

Purity

95

Origin of Product

United States

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